![molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8](/img/structure/B1465124.png)
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester
Overview
Description
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C10H8O2S. It is a derivative of benzo[B]thiophene, which is a sulfur-containing aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 2-methoxy-nitrobenzene with sulfur-containing reagents such as thiosulfates or thionyl chloride to form 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a methoxy group and a carboxylic acid methyl ester, contributing to its unique chemical properties. Its structure is represented as follows:
Chemistry
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.
Table 1: Types of Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Converts to thiol or sulfide derivatives | Lithium aluminum hydride, sodium borohydride |
Substitution | Introduces functional groups onto the aromatic ring | Halogens, alkyl halides |
Biology
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. It has been shown to inhibit the growth of various cancer cell lines.
Case Study: Anticancer Properties
A study demonstrated that derivatives of thiophene compounds exhibited significant antiproliferative effects against melanoma cells. The following table summarizes the GI50 values of related compounds:
Table 2: Antiproliferative Activity of Related Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
Compound A | UAC62 (Melanoma) | 0.77 |
Compound B | MCF7 (Breast) | 8.79 |
Compound C | TK10 (Renal) | 9.73 |
Medicine
The compound is under investigation for its therapeutic applications , particularly for anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, potentially modulating biological pathways relevant to disease processes.
Industrial Applications
In industry, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties. Its application in material science is growing as researchers explore its potential in creating more efficient electronic devices.
Mechanism of Action
The mechanism of action of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzo[B]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-Methoxy-5-Chloro-6-Methylbenzo[B]thiophene
- 6-Methoxy-3-methyl-benzo[B]thiophene-2-carboxylic acid methyl ester
Uniqueness
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester (C11H10O3S) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a carboxylic acid methyl ester, which contribute to its biological properties. Its chemical structure is represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of thiophene compounds, including this ester, showed potent antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated GI50 values ranging from 0.77 to 9.76 µM against melanoma cells, suggesting strong cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
Compound A | UAC62 (Melanoma) | 0.77 |
Compound B | MCF7 (Breast) | 8.79 |
Compound C | TK10 (Renal) | 9.73 |
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties. The presence of methoxy groups in the structure enhances the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. For instance, a related compound exhibited an IC50 of 29.2 µM for the 5-LOX enzyme .
Table 2: Inhibitory Activity Against COX and LOX Enzymes
Compound | Enzyme | IC50 (µM) |
---|---|---|
Thiophene Derivative | COX | 29.2 |
Another Derivative | LOX | 6.0 |
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Histamine Receptor Modulation : Some studies suggest that this compound acts as an antagonist at the histamine H3 receptor, influencing various physiological responses, including gastric acid secretion and inflammatory reactions .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Melanoma Cells : A recent study demonstrated that this compound significantly inhibited the growth of melanoma cells with a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its role in modulating immune responses .
- Histamine Receptor Interaction : Another investigation focused on the interaction with histamine receptors, revealing that this compound could potentially be used for treating conditions related to histamine dysregulation .
Properties
IUPAC Name |
methyl 6-methoxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJIYVZMYUFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704861 | |
Record name | Methyl 6-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-58-8 | |
Record name | Methyl 6-methoxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550998-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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